
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is a chemical compound known for its unique structure and properties. It is a derivative of lauric and myristic acids, combined with hydroxyethyl and oxidoethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium typically involves the reaction of lauric acid and myristic acid with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxidoethyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the oxidoethyl group can yield alcohols .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving biological membranes and cell interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property makes it useful in applications such as drug delivery and membrane studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium nitrate
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium chloride
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium bromide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is unique due to its specific combination of lauric and myristic acid derivatives, which confer distinct surfactant properties and biological interactions. This uniqueness makes it particularly valuable in applications requiring specific membrane interactions and surfactant properties .
Eigenschaften
CAS-Nummer |
52900-12-6 |
|---|---|
Molekularformel |
C30H59NO4 |
Molekulargewicht |
497.8 g/mol |
IUPAC-Name |
2-[dodecanoyl-(2-hydroxyethyl)-tetradecanoylazaniumyl]ethanolate |
InChI |
InChI=1S/C30H59NO4/c1-3-5-7-9-11-13-14-16-18-20-22-24-30(35)31(25-27-32,26-28-33)29(34)23-21-19-17-15-12-10-8-6-4-2/h32H,3-28H2,1-2H3 |
InChI-Schlüssel |
GVXNPVYZKDOIRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)[N+](CCO)(CC[O-])C(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


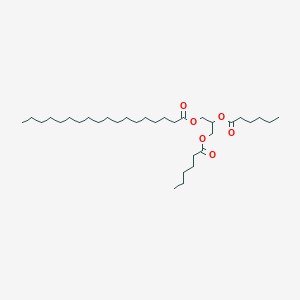
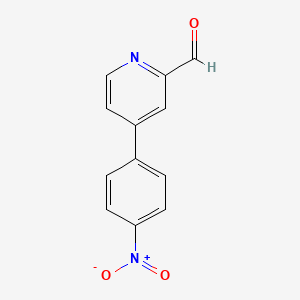
![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
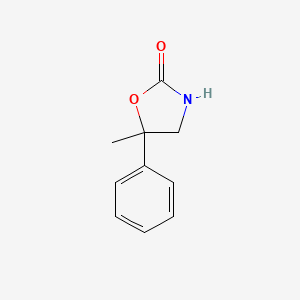
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

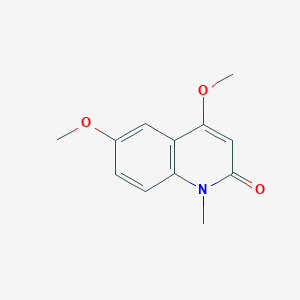

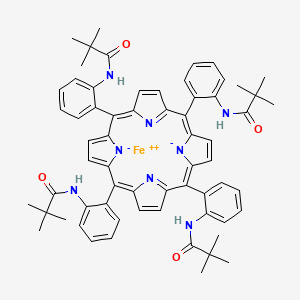
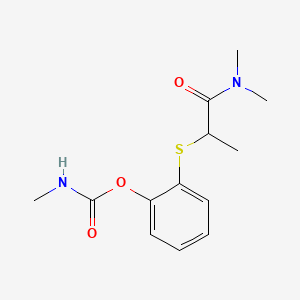

![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
